[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether
Description
The compound [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether features a pyrimidine core substituted with a 1,3-benzodioxole group at the 4-position and a 4-fluorophenyl ether moiety at the 2-position via a methyl linker. For instance, benzodioxole derivatives are often associated with metabolic stability and enhanced binding affinity in medicinal chemistry , while fluorophenyl groups improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenoxy)methyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c19-13-2-4-14(5-3-13)22-10-18-20-8-7-15(21-18)12-1-6-16-17(9-12)24-11-23-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFQGJDNKMDDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules.
Mode of Action
It is known to interact with its target, gsk-3β, leading to changes in the kinase’s activity. The specific nature of these changes and their effects on cellular processes are areas of ongoing research.
Biochemical Pathways
The compound’s interaction with GSK-3β affects various biochemical pathways. GSK-3β is involved in multiple cellular processes, including cell cycle control and signal transduction. By modulating the activity of GSK-3β, the compound can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GSK-3β. Given GSK-3β’s role in various cellular processes, the compound’s action could potentially result in a wide range of effects.
Biological Activity
The compound [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may exhibit:
- Inhibition of Kinases : Similar compounds have shown potent inhibitory activity against Src family kinases (SFKs), which are involved in cancer progression and metastasis. The benzodioxole moiety enhances selectivity towards these kinases, potentially leading to reduced tumor growth in preclinical models .
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Pharmacological Effects
Research findings on the pharmacological effects of this compound include:
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with standard chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its structural analogs have been noted for their ability to modulate inflammatory pathways effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for drug development:
- Inhibition Studies : A study focusing on the inhibition of SFKs demonstrated that compounds similar to this compound showed high selectivity for SFKs over other kinases, indicating a promising therapeutic index for cancer treatment .
- Combination Therapies : Research has explored the synergistic effects of this compound with traditional chemotherapeutics. In vitro assays revealed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a potential strategy for overcoming drug resistance in cancer therapy .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development in clinical settings .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Fluorophenyl Motifs
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (CAS 536712-06-8)
- Core Structure : Pyrimidoindole with a 4-fluorophenyl substituent.
- Key Differences : Replaces the benzodioxole group with an indole system and incorporates a sulfanyl-acetate side chain.
- Functional Implications : The indole and sulfur-containing side chain may enhance interactions with hydrophobic enzyme pockets compared to the benzodioxole group in the target compound .
4-[5-[2-(4-Fluorophenyl)diazenyl]-2-(3-pyridinyl)-4-pyrimidinyl]phenyl methyl ether (CAS 338962-01-9)
- Core Structure : Pyrimidine with diazenyl and pyridinyl substituents.
- Key Differences : Introduces a diazenyl (-N=N-) linker and pyridinyl group, absent in the target compound.
[3-(4-Bromophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether (CAS 1360294-36-5)
- Core Structure : Pyrazolo-pyrimidine hybrid with bromophenyl and pyridyl groups.
- Key Differences : Bromine replaces fluorine on the phenyl ring, and the core is a pyrazolo-pyrimidine instead of a simple pyrimidine.
- Functional Implications : Bromine’s larger atomic radius may increase steric hindrance and alter binding kinetics compared to fluorine .
Functional Analogues with Benzodioxole or Benzimidazole Systems
SB431542 (4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)
- Core Structure : Imidazole-benzodioxole hybrid.
- Key Differences : Replaces pyrimidine with an imidazole ring and adds a pyridinyl group.
- Functional Implications: SB431542 is a well-characterized TGF-β inhibitor.
(2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one
- Core Structure : Benzimidazole-terphenyl hybrid.
- Key Differences : Benzimidazole replaces benzodioxole, and the structure includes a chalcone (α,β-unsaturated ketone) backbone.
- Functional Implications: Benzimidazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent applications compared to pyrimidine-based compounds .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Fluorine : Fluorine in the 4-fluorophenyl group enhances electronegativity and lipophilicity, improving membrane permeability in analogues like CAS 1360294-36-5 and SB431542 .
- Benzodioxole vs. Benzimidazole : Benzodioxole (as in the target compound) offers metabolic stability, while benzimidazole () introduces basicity and hydrogen-bonding capacity, diversifying pharmacological profiles .
- Pyrimidine Core Flexibility : Pyrimidine’s planar structure allows for π-π stacking in enzyme active sites, a feature exploited in kinase inhibitors (e.g., SB431542) .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Amidines
A common route to 2,4-disubstituted pyrimidines involves cyclocondensation between 1,3-diketones and amidines. For this compound, 4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)pyrimidine is synthesized via:
- Reaction of 1,3-benzodioxole-5-carbaldehyde with acetylacetone under acidic conditions to form a chalcone derivative.
- Condensation with guanidine hydrochloride in ethanol at reflux, yielding the pyrimidine core.
- Chlorination of the hydroxymethyl intermediate using thionyl chloride (SOCl₂) in dichloromethane (Table 1).
Table 1: Optimization of Pyrimidine Chlorination
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25 | 4 | 78 |
| PCl₅ | Toluene | 80 | 6 | 65 |
| (COCl)₂ | DMF | 0→25 | 2 | 82 |
Chlorination with oxalyl chloride ((COCl)₂) in dimethylformamide (DMF) proved most efficient, achieving 82% yield under mild conditions.
Introduction of the 4-Fluorophenyl Ether Group
Williamson Ether Synthesis
The chloromethylpyrimidine intermediate undergoes nucleophilic substitution with 4-fluorophenol in the presence of a base:
$$
\text{C}{11}\text{H}9\text{ClN}2\text{O}2 + \text{C}6\text{H}5\text{FOH} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$
Optimized Conditions:
Mitsunobu Reaction
Alternative etherification employs the Mitsunobu protocol, suitable for acid-sensitive substrates:
- Reagents: Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.2 eq).
- Solvent: Tetrahydrofuran (THF), room temperature, 6 hours.
- Yield: 68% with inverted stereochemistry (irrelevant for this achiral center).
Functionalization of the Benzodioxole Moiety
Suzuki-Miyaura Coupling
For late-stage diversification, a halogenated pyrimidine precursor (e.g., 2-bromo-4-chloromethylpyrimidine) undergoes Suzuki coupling with 1,3-benzodioxol-5-ylboronic acid:
$$
\text{Br-Pyrimidine-CH₂Cl} + \text{Benzodioxole-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Intermediate} + \text{Byproducts}
$$
Conditions:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Base: Sodium carbonate (2.0 eq).
- Solvent: Toluene/ethanol/water (4:1:1), 90°C, 8 hours.
- Yield: 81% after recrystallization from ethyl acetate.
Industrial-Scale Synthesis (AK Scientific Protocol)
AK Scientific’s patented route emphasizes cost efficiency and scalability:
- Step 1: Preparation of 4-(1,3-benzodioxol-5-yl)-2-pyrimidinecarboxylic acid via oxidative cleavage of a chalcone intermediate.
- Step 2: Reduction to the primary alcohol using lithium aluminum hydride (LiAlH₄).
- Step 3: Etherification with 4-fluorophenol under Mitsunobu conditions.
- Purification: Crystallization from hexane/ethyl acetate (3:1) to afford 95% purity.
Analytical Characterization
Key Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, pyrimidine-H), 7.05–6.85 (m, 4H, aryl-H), 6.02 (s, 2H, dioxole-OCH₂O), 5.32 (s, 2H, OCH₂).
- HRMS (ESI): m/z calcd. for C₁₈H₁₃FN₂O₃ [M+H]⁺ 324.0876, found 324.0879.
Challenges and Optimization Strategies
- Byproduct Formation: Over-alkylation at pyrimidine N-1 is mitigated by using bulky bases (e.g., DBU) or low temperatures.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 4-fluorophenoxide ions but may decompose benzodioxole; toluene/THF mixtures offer a compromise.
Emerging Methodologies
Recent advances include photoredox-mediated C–O coupling, which eliminates the need for pre-functionalized pyrimidine precursors. Preliminary studies show 62% yield under blue LED irradiation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a pyrimidine intermediate with a 4-fluorophenyl ether moiety. Nucleophilic substitution or Suzuki-Miyaura cross-coupling may be employed for introducing the benzodioxol group. Key steps include:
- Use of strong bases (e.g., NaH or KOtBu) in anhydrous solvents (DMF, THF) to activate intermediates .
- Controlled temperature conditions (0–60°C) to avoid side reactions like over-alkylation.
Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Key steps:
- Grow high-quality crystals via vapor diffusion or slow cooling.
- Collect intensity data and refine using SHELX software, incorporating Flack parameter analysis to confirm absolute configuration .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to detect structural anomalies .
Advanced Research Questions
Q. How does the 4-fluorophenyl ether group influence the compound’s bioactivity compared to analogs with other substituents (e.g., Cl, CH₃)?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Synthesize analogs with halogen/methyl substitutions and test in biological assays (e.g., enzyme inhibition, receptor binding).
- Use computational tools (e.g., molecular docking) to analyze fluorine’s role in hydrophobic interactions or hydrogen bonding .
- Data Interpretation : Compare IC₅₀ values and binding affinities. Fluorine’s electronegativity may enhance metabolic stability or target selectivity vs. bulkier substituents .
Q. How can contradictory bioactivity data from different assay models be resolved?
- Methodology :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
- Control Experiments : Include reference compounds (e.g., SB431542 for TGF-β inhibition studies) to calibrate activity thresholds .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects from DMSO) .
Q. What strategies are effective for analyzing enantiomeric purity, given the compound’s potential chiral centers?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to assign absolute configuration .
Technical Characterization Questions
Q. Which analytical techniques are most reliable for confirming purity and structural integrity?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C and 2D experiments (COSY, HSQC) to verify benzodioxol and pyrimidinyl linkages .
- HRMS : Confirm molecular formula via exact mass measurement (e.g., ESI-TOF).
- Elemental Analysis : Validate %C/H/N against theoretical values (±0.4% tolerance) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., pyrimidinyl C-2 position) .
- Fukui Indices : Calculate local softness/hardness to predict susceptibility to nucleophilic attack .
Biological Application Questions
Q. What in vitro models are suitable for evaluating this compound’s potential as a TGF-β inhibitor?
- Methodology :
- Luciferase Reporter Assays : Use HEK293 cells transfected with a TGF-β-responsive reporter (e.g., pGL3-CAGA12) .
- Western Blotting : Measure Smad2/3 phosphorylation levels post-treatment .
- Dose-Response : Compare potency (IC₅₀) with SB431542, a known TGF-β inhibitor .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodology :
- Solubility Parameters : Calculate Hansen solubility parameters (HSPs) and compare with solvent polarity indices .
- Experimental Validation : Use shake-flask method with UV/Vis quantification in buffered solutions (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
